molecular formula C16H20N2O4 B4612617 N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4612617
M. Wt: 304.34 g/mol
InChI Key: LMDMLNVDJUEFEW-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Interactions

  • The study by Fattahi et al. (2018) focused on the synthesis of new tricyclic products through the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides, showcasing the chemical versatility of chromene derivatives in creating complex molecular structures. This work highlights the potential of using similar chromene-based compounds in synthesizing novel chemical entities with specific properties (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).

  • Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical indicator, demonstrating the application of chromene derivatives in detecting and quantifying reactive oxygen species, which is crucial for understanding oxidative stress in biological systems (Singh, Yang, Adelstein, & Kassis, 2008).

Novel Chemical Frameworks and Potential Antitumor Activity

  • The research by Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as a new series of apoptosis inducers, identifying the potential of chromene derivatives, similar to the chemical of interest, as anticancer agents. This study exemplifies how the modification of the chromene scaffold can lead to the development of compounds with significant biological activity (Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004).

  • Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon light irradiation, demonstrating the potential use of chromene derivatives in creating light-responsive materials. This study showcases the adaptability of chromene structures in developing smart materials for biomedical applications (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-18(2)9-5-8-17-15(19)12-10-11-6-4-7-13(21-3)14(11)22-16(12)20/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDMLNVDJUEFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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